7h-Benzo[c]thioxanthen-7-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3604-44-2 |
|---|---|
Molecular Formula |
C17H10OS |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
benzo[c]thioxanthen-7-one |
InChI |
InChI=1S/C17H10OS/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H |
InChI Key |
XKMLABXCQMJTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 7h Benzo C Thioxanthen 7 One and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for synthesizing the 7H-Benzo[c]thioxanthen-7-one core structure have long been established, primarily relying on intramolecular cyclization and condensation reactions.
Intramolecular Cyclization Approaches from Substituted Benzoic Acids
A primary and well-established route to this compound involves the intramolecular cyclization of a precursor molecule, 2-(naphthalen-1-ylthio)benzoic acid. This process is typically facilitated by a strong acid, which acts as a dehydrating and cyclizing agent. For example, the use of concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures promotes the electrophilic attack of the carboxylic acid moiety onto the naphthalene (B1677914) ring system, leading to the formation of the thioxanthenone structure with the elimination of a water molecule. nih.govsemanticscholar.org This method is effective for creating the parent compound and can be adapted for derivatives by using appropriately substituted benzoic acids or naphthalenes. The reaction of 2-[S-(quinolyl-4)]-thiobenzoic acids undergoes a similar intramolecular cyclization to produce benzothiopyranoquinolinones. nih.gov
Condensation Reactions (e.g., o-Mercapto Benzoic Acid with Aromatics)
Condensation reactions provide a direct pathway to the this compound scaffold. A common example is the reaction between o-mercaptobenzoic acid (thiosalicylic acid) and an aromatic partner, such as naphthalene. worktribe.comresearchgate.net This reaction is typically carried out in the presence of a strong acid like concentrated sulfuric acid, which facilitates the condensation and subsequent cyclization. worktribe.comresearchgate.net The process involves the initial formation of a diaryl sulfide (B99878), followed by an acid-catalyzed intramolecular acylation to form the tricyclic ketone. worktribe.com This method is versatile and has been used to synthesize a range of thioxanthone derivatives by varying the aromatic component. worktribe.commdpi.com For instance, reacting 4-methylthiosalicylic acid with naphthalene in 95% sulfuric acid yields 10-methyl-7H-benzo[c]thioxanthen-7-one. worktribe.com
| Reactants | Reagents/Conditions | Product | Reference |
| o-Mercaptobenzoic acid, Naphthalene | H₂SO₄ (95%), 60°C | This compound | worktribe.com |
| 4-Methylthiosalicylic acid, Naphthalene | H₂SO₄ (95%), 60°C | 10-Methyl-7H-benzo[c]thioxanthen-7-one | worktribe.com |
| o-Mercaptobenzoic acid, Benzene (B151609) | H₂SO₄ (98%) | 9H-Thioxanthen-9-one | researchgate.net |
| Thiosalicylic acid, Benzene/Naphthalene/Anthracene | H₂SO₄ | Thioxanthone/Benzo[c]thioxanthone/Naphtho[2,3-c]thioxanthone | worktribe.com |
Multi-Step Synthetic Pathways (e.g., Two-step, One-pot Syntheses)
The synthesis of this compound and its derivatives can also be achieved through multi-step pathways, which can sometimes be consolidated into a one-pot procedure. worktribe.com A two-step, one-pot synthesis can be initiated from 2-thiobenzoic acid. worktribe.com The first step is an Ullmann-type reaction to form a 2-carboxy-diaryl sulfide, which is then cyclized in the same reaction vessel to yield the thioxanthone. worktribe.com Another approach involves the tandem coupling-cyclization of arynes and thiosalicylates. amazonaws.com This method allows for the construction of the thioxanthone skeleton in a single, efficient process. Furthermore, multi-component reactions, such as the condensation of aromatic aldehydes, 1-naphthylamine, and dimedone, have been utilized to create complex, related heterocyclic structures like benzo[c]acridine derivatives under solvent-free conditions using a nanoporous acid catalyst. scielo.org.mx
Modern and Advanced Synthetic Methodologies
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing thioxanthone frameworks, often employing transition metal catalysis to achieve high selectivity and functional group tolerance.
Palladium-Catalyzed Coupling Reactions for Thioxanthone Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized thioxanthone derivatives. uni-rostock.de These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, allow for the introduction of various substituents onto the thioxanthone core. uni-rostock.de For example, a palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones has been developed to prepare thioxanthone 10,10-dioxides. semanticscholar.orgacs.org This transformation proceeds in good yields using an air-stable Pd(II) catalyst like Pd(dppf)Cl₂ in DMSO at 80°C, without the need for an external base. semanticscholar.orgacs.org The Buchwald-Hartwig amination can be employed for S-arylation, a key step in forming the diaryl sulfide precursor for thioxanthones. These modern catalytic systems offer advantages in terms of milder reaction conditions and broader substrate scope compared to classical methods.
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
| Sulfonylative Homocoupling | Pd(dppf)Cl₂ | Substituted Benzophenones | Thioxanthone 10,10-dioxides | semanticscholar.orgacs.org |
| Suzuki-Miyaura Cross-Coupling | Palladium(0) | Dihalothioxanthones, Boronic acids | Functionalized Thioxanthones | uni-rostock.de |
Rhodium-Catalyzed C-H Activation and Cyclization
Rhodium-catalyzed C-H activation has emerged as a highly effective strategy for the synthesis of complex heterocyclic systems, including those related to thioxanthones. snnu.edu.cnnih.gov This methodology allows for the direct functionalization of C-H bonds, which is an atom-economical approach to building molecular complexity. snnu.edu.cn For instance, rhodium(III) catalysts can facilitate the oxidative coupling of arenes bearing a directing group with unsaturated partners like alkenes and alkynes. snnu.edu.cnnih.govrsc.org In the context of thioxanthone-like structures, a sulfhydryl group could potentially direct a peri-selective C-H arylation on a naphthalene system, followed by cyclization to form the benzo[c]thioxanthenone core. While direct application to this compound is still an area of active research, the principles of rhodium-catalyzed C-H activation and annulation have been successfully applied to synthesize various isoquinolones and other nitrogen-containing heterocycles, demonstrating the potential of this approach. rsc.orgsioc-journal.cn
Metal-Free Photocatalytic Oxidation Methods Utilizing Visible Light and Molecular Oxygen
The development of metal-free photocatalytic oxidation methods represents a significant advancement in the synthesis of thioxanthenones, offering a greener and more sustainable alternative to traditional metal-catalyzed reactions. These methods utilize visible light as an energy source and molecular oxygen as the oxidant, minimizing the use of hazardous reagents.
One prominent strategy involves the visible-light-promoted oxidation of 9H-thioxanthenes to their corresponding thioxanthenones. mdpi.com This process can be effectively catalyzed by organic dyes, such as riboflavin (B1680620) tetraacetate, under an oxygen atmosphere. mdpi.com The reaction proceeds cleanly, often with high to quantitative yields, and avoids the use of metal catalysts or chemical oxidants. mdpi.com The general procedure involves dissolving the 9H-thioxanthene precursor and the photocatalyst in a suitable solvent like acetonitrile, followed by bubbling with oxygen and irradiation with visible light, typically from blue LEDs. mdpi.com
Recent research has also highlighted the use of this compound itself as a metal-free photocatalyst for various organic transformations, including the aerobic oxidative hydroxylation of boronic acids and the generation of enones through allylic C-H oxidation. dp.techdp.tech This dual role as both a target molecule and a catalyst underscores the unique photochemical properties of the thioxanthenone scaffold. Furthermore, visible-light-promoted, transition-metal-free photoredox catalysis has been developed for the synthesis of thioxanthone derivatives, proceeding through an intramolecular cyclization mechanism. nih.gov This strategy has been successfully applied to the gram-scale synthesis of commercially important photoinitiators and drugs based on the thioxanthone framework. nih.gov
The mechanism of these photocatalytic oxidations generally involves the excitation of the photocatalyst by visible light, followed by energy or electron transfer to molecular oxygen to generate reactive oxygen species. These species then oxidize the benzylic C-H bond of the 9H-thioxanthene to the corresponding carbonyl group of the thioxanthenone. mdpi.com The use of conjugated organic molecules as photocatalysts is a growing area of interest due to their strong absorption of visible light and tunable electronic properties. researchgate.net
Table 1: Examples of Metal-Free Photocatalytic Oxidation for Thioxanthenone Synthesis
| Precursor | Photocatalyst | Oxidant | Light Source | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 9H-Thioxanthene | Riboflavin tetraacetate | O₂ | Blue LEDs | Thioxanthen-9-one | High | mdpi.com |
| Substituted 9H-Thioxanthenes | Riboflavin tetraacetate | O₂ | Blue LEDs | Substituted Thioxanthen-9-ones | High-Quantitative | mdpi.com |
| 2-(Arylthio)benzaldehydes | Not specified | Not specified | Visible Light | Thioxanthone derivatives | Not specified | nih.gov |
Nucleophilic Substitution and Amination Reactions in Thioxanthenone Frameworks
Nucleophilic substitution and amination reactions are crucial for the functionalization of the thioxanthenone core, enabling the introduction of various substituents that can modulate the biological activity and physical properties of the resulting derivatives.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are frequently employed to introduce amino groups onto the thioxanthenone scaffold. This method allows for the regioselective amination of halogenated thioxanthenones, such as the substitution of a bromine atom with diethylaminoethylamine, to produce aminated derivatives in good yields. Careful selection of the phosphine (B1218219) ligand is often necessary to control regioselectivity and avoid competing reactions.
In addition to metal-catalyzed methods, metal-free approaches for the amination of thioxanthenes have also been developed. One such method involves the use of a benzoquinone as an oxidant to facilitate the C-H amination of thioxanthene (B1196266) at the bridgehead sp³ position with sulfonamides. nih.gov This reaction proceeds through the formation of a heteroanthracenium ion, followed by conjugate addition of the sulfonamide. nih.gov
The introduction of amino groups is particularly significant as aminated thioxanthones have shown promise as antitumor agents and inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. researchgate.net For instance, 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one has demonstrated potent growth inhibitory effects in chronic myelogenous leukemia cell lines. researchgate.net The synthesis of these aminated derivatives often involves Ullmann C-N cross-coupling reactions, which can be performed using conventional heating or microwave assistance. researchgate.net
Table 2: Key Amination Reactions on the Thioxanthenone Framework
| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂, cBRIDP | Brominated Thioxanthenone | Aminated Thioxanthenone | Regioselective amination | |
| Metal-Free C-H Amination | Chloranil, Sulfonamide | Thioxanthene | Aminated Thioxanthene | Uncatalyzed, uses benzoquinone as oxidant | nih.gov |
| Ullmann C-N Cross-Coupling | Not specified | Halogenated Thioxanthenone | Aminated Thioxanthenone | Used for synthesizing potential antitumor agents | researchgate.net |
Stereoselective Synthesis of Chiral this compound Derivatives
The stereoselective synthesis of chiral this compound derivatives is an area of growing interest, as the enantiomeric purity of these compounds can significantly influence their biological activity. Chiral thioxanthones have been investigated for their potential as organocatalysts in enantioselective photochemical reactions and have shown enantioselectivity in biological assays, including tumor cell growth inhibition. nih.govresearchgate.net
One approach to chiral thioxanthenone derivatives involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the synthesis. For example, chiral phosphoric acids have been used as Brønsted acid catalysts to promote stereoselective reactions. scispace.com Additionally, chiral amines have been employed as organocatalysts in the asymmetric synthesis of tetrahydrothioxanthenones. doi.org These reactions, often proceeding through domino or cascade pathways, can produce tetrahydrothioxanthenones with good yields and enantioselectivities. doi.org The reaction mechanism typically involves the formation of a chiral enamine intermediate, which then undergoes an intramolecular aldol (B89426) addition. doi.org
Another strategy involves the derivatization of a pre-existing chiral scaffold. For instance, starting from a chiral building block, a series of reactions can be employed to construct the thioxanthenone core while retaining the stereochemical integrity of the starting material. Although direct stereoselective syntheses of this compound itself are not extensively documented in the provided search results, the principles of asymmetric synthesis applied to related xanthone (B1684191) and thioxanthenone systems provide a clear pathway for future research in this area. nih.govwilliams.edu The development of stereoselective routes is crucial for the preparation of enantiomerically pure compounds for pharmacological evaluation and as chiral ligands or catalysts. nih.govmdpi.com
Table 3: Approaches to Chiral Thioxanthenone Derivatives
| Method | Catalyst/Chiral Source | Intermediate | Product Type | Key Aspect | Reference |
|---|---|---|---|---|---|
| Organocatalytic Domino Reaction | Chiral Pyrrolidine Derivatives | Chiral Enamine | Tetrahydrothioxanthenones | Asymmetric synthesis with moderate to good enantioselectivity | doi.org |
| Chiral Phosphoric Acid Catalysis | BINOL-derived phosphoric acids | Not specified | 1,2-Diamines (related synthesis) | Enantioselective tandem reactions | scispace.com |
| Derivatization of Chiral Precursors | (R)-(+)- or (S)-(−)-(α)-methylbenzylamine | Chiral Amides | Chiral Xanthone Derivatives | Introduction of chirality through amide coupling | nih.gov |
Spectroscopic Characterization Techniques in the Study of 7h Benzo C Thioxanthen 7 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 7H-Benzo[c]thioxanthen-7-one. researchgate.netcapes.gov.br By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's connectivity and chemical environment can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, in a study using a 300 MHz spectrometer, the ¹H NMR spectrum of 7H-Benzo[c]xanthen-7-one (a closely related analogue) showed signals in the aromatic region between δ 7.41 and 8.70 ppm. nih.gov Another analysis of 7H-Benzo[c]xanthen-7-one recorded on a 400 MHz instrument also reported aromatic proton signals within a similar range. nih.gov
A detailed ¹H NMR spectrum of a derivative, 10-methyl-7H-benzo[c]thioxanthen-7-one, was recorded at 500 MHz in deuterated chloroform (B151607) (CDCl₃). worktribe.com The spectrum displayed distinct multiplets and doublets corresponding to the different protons in the aromatic system. For example, a multiplet was observed between δ 8.64 and 8.60, and a doublet at δ 8.51 (J = 8.2 Hz). worktribe.com The coupling constants (J values) provide valuable information about the spatial relationship between neighboring protons.
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 8.64 – 8.60 | m | - | Aromatic H |
| 8.51 | d | 8.2 | Aromatic H |
| 7.64 – 7.55 | m | - | Aromatic H |
| 7.48 | ddd | 8.2, 6.8, 1.4 | Aromatic H |
| 7.39 – 7.36 | m | - | Aromatic H |
| 7.32 – 7.28 | m | - | Aromatic H |
| 2.48 | s | - | Methyl H |
| Data for 10-methyl-7H-benzo[c]thioxanthen-7-one in CDCl₃. worktribe.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift influenced by its hybridization and the electronegativity of nearby atoms. udel.edu
In the ¹³C NMR spectrum of 7H-Benzo[c]xanthen-7-one, the carbonyl carbon (C=O) typically appears at a downfield chemical shift, around δ 177.0 ppm. nih.gov The other aromatic carbons resonate in the range of δ 117.7 to 155.9 ppm. nih.gov For the derivative 10-methyl-7H-benzo[c]thioxanthen-7-one, the carbonyl carbon signal is observed at δ 179.92 ppm, and the aromatic carbons appear between δ 125.90 and 143.47 ppm, with the methyl carbon signal at δ 21.85 ppm. worktribe.com
Table 2: ¹³C NMR Spectral Data for 7H-Benzo[c]xanthen-7-one and a Derivative
| Compound | Carbonyl Carbon (δc) (ppm) | Aromatic Carbons (δc) (ppm) | Other Carbons (δc) (ppm) | Reference |
| 7H-Benzo[c]xanthen-7-one | 177.0 | 117.7 - 155.9 | - | nih.gov |
| 10-methyl-7H-benzo[c]thioxanthen-7-one | 179.92 | 125.90 - 143.47 | 21.85 (methyl) | worktribe.com |
1H NMR Spectroscopy
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. For example, the calculated monoisotopic mass for C₁₇H₁₀OS is 262.0452 g/mol . Experimental HRMS data for derivatives like 10-methyl-7H-benzo[c]thioxanthen-7-one have shown excellent agreement with calculated values. worktribe.com The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. nist.gov The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light most strongly (λmax). These absorption bands correspond to specific electronic transitions, such as π → π* and n → π* transitions. uzh.ch
For thioxanthone and its derivatives, extending the π-system, as in this compound, typically leads to a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. worktribe.com This is due to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 3: UV-Vis Absorption Data for Thioxanthone Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Thioxanthone | Dichloromethane | ~370 | worktribe.com |
| Benzo[c]thioxanthone | Dichloromethane | ~390 | worktribe.com |
| Naphtho[2,3-c]thioxanthone | Dichloromethane | ~410 | worktribe.com |
The data indicates that as the aromatic system is extended, the absorption maximum shifts to longer wavelengths.
Fluorescence Spectroscopy for Emission Properties and Quantum Yield Determination
Fluorescence spectroscopy provides insights into the emission properties of this compound after it absorbs light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then emit a photon to return to the ground state. The emitted light is typically at a longer wavelength than the absorbed light, a phenomenon known as the Stokes shift.
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com The quantum yield can be determined using a comparative method with a known standard. horiba.com For some complex organic molecules, fluorescence quantum yields can be quite high, indicating efficient light emission. acs.org The fluorescence properties, including the emission wavelength and quantum yield, are often sensitive to the solvent environment. mdpi.com
Advanced Spectroscopic Methods for Excited State Dynamics
To gain a deeper understanding of the processes that occur after light absorption, advanced time-resolved spectroscopic techniques are utilized. These methods can probe the dynamics of the excited states on timescales ranging from femtoseconds to milliseconds. Techniques such as transient absorption spectroscopy can track the formation and decay of short-lived species like the excited singlet and triplet states.
Studies on related thioxanthone systems have shown that extending the π-conjugation, as in this compound, can effectively modulate the energy and lifetime of the triplet state. worktribe.com This is particularly relevant for applications in photochemistry and as sensitizers for lanthanide luminescence, where the triplet state plays a crucial role. worktribe.com The investigation of these excited-state dynamics is essential for designing molecules with specific photophysical properties for various applications.
Two-Photon Absorption (TPA) Cross-Section Measurements
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This property is crucial for applications like 3D microfabrication and high-resolution imaging. ucf.eduresearchgate.net The TPA cross-section (δ) is a measure of the probability of a TPA event occurring and is a key parameter for evaluating a material's suitability for such applications. ucf.edu
The measurement of TPA cross-sections for thioxanthone derivatives, a class to which this compound belongs, often employs techniques like the Z-scan method. ucf.edu In a typical Z-scan, a sample is moved along the propagation axis of a focused laser beam, and the change in transmittance is measured. ucf.edu A minimum in transmittance at the focal point indicates the presence of TPA. ucf.edu By analyzing the transmittance data, the TPA cross-section can be determined. purdue.edu Another method involves a femtosecond white-light continuum (WLC) pump-probe setup, which can provide the non-degenerate TPA spectrum. ucf.edu Studies on related thioxanthone-based photoinitiators have shown that their TPA cross-sections can be strategically enhanced through molecular design, which is vital for improving the efficiency of two-photon-induced polymerization processes. purdue.edu While specific data for this compound is not detailed in the provided results, the investigation of related compounds underscores the importance of this characterization for developing new, highly efficient photoinitiators. ucf.eduresearchgate.net
Thermally Activated Delayed Fluorescence (TADF) Studies
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in organic light-emitting diodes (OLEDs), significantly enhancing their efficiency. nih.gov This process involves the reverse intersystem crossing (RISC) of excitons from a triplet state (T1) to a singlet state (S1), followed by fluorescence. nih.gov A small energy gap (ΔEST) between the S1 and T1 states is essential for efficient RISC. nih.gov
Thioxanthone derivatives have been developed as TADF emitters. acs.org By creating donor-acceptor structures, it is possible to tune the intramolecular charge transfer (ICT) effect, which in turn influences the emission color and TADF properties. acs.org For instance, derivatives of thioxanthone have been synthesized to achieve emissions ranging from blue to yellow. acs.org The efficiency of these TADF materials in OLEDs is evaluated by measuring parameters like the external quantum efficiency (EQE). acs.orgkyushu-u.ac.jp Studies on related compounds have demonstrated that a twisted donor-acceptor structure can lead to TADF properties with red/orange emissions. rsc.org The investigation of TADF in thioxanthone-based systems is a vibrant area of research aimed at developing highly efficient and color-tunable emitters for next-generation displays and lighting. acs.orgrsc.org
Circularly Polarized Luminescence (CPL) Analysis
Circularly Polarized Luminescence (CPL) is the differential emission of left- and right-circularly polarized light by chiral molecules. edinst.com This property is of great interest for applications in 3D displays, optical data storage, and spintronics. light-am.comnih.gov CPL spectroscopy provides detailed information about the stereochemistry and electronic transitions of chiral luminophores. edinst.com
The analysis of CPL is characterized by the luminescence dissymmetry factor (g_lum), which quantifies the degree of circular polarization in the emitted light. While direct CPL studies on this compound are not specified, research on related chiral systems provides a framework for how such an analysis would be conducted. For example, the formation of complexes or aggregates can induce or enhance CPL activity. nih.gov The design of molecules with rigid structures and the control of their assembly are key strategies for achieving high g_lum values. nih.govnih.gov The study of CPL in various organic molecules, from small organic compounds to complex supramolecular structures, highlights the potential for developing novel materials with tailored chiroptical properties. light-am.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.
For a compound like this compound, the IR spectrum would be expected to show characteristic peaks for its key functional groups. A prominent absorption band would be observed for the carbonyl group (C=O) of the thioxanthen-7-one core. Additionally, peaks corresponding to the aromatic C-H and C=C stretching vibrations of the benzo and thioxanthene (B1196266) rings would be present. The C-S bond of the thiopyran ring would also exhibit a characteristic absorption. While a specific spectrum for this compound is not provided in the search results, IR spectroscopy is a standard method for confirming the structure of newly synthesized derivatives of benzanthrone (B145504) and related compounds. researchgate.net
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique for characterizing the solid-state structure of crystalline materials. americanpharmaceuticalreview.com It provides information about the crystal lattice, phase purity, and polymorphism of a compound. americanpharmaceuticalreview.comresearchgate.net
In the context of this compound, PXRD would be employed to analyze its crystalline form. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. americanpharmaceuticalreview.com This technique is crucial during solid form screening to identify new polymorphs, salts, or co-crystals, as each form will produce a distinct powder pattern. americanpharmaceuticalreview.com Although a specific PXRD pattern for this compound is not available in the provided results, the use of PXRD has been noted in studies involving this compound, for instance, when used in conjunction with a catalyst to confirm the catalyst's structural integrity after a reaction. researchgate.net The technique is indispensable for ensuring the consistency and quality of the solid form of a compound in pharmaceutical and materials science applications. americanpharmaceuticalreview.com
Theoretical and Computational Investigations of 7h Benzo C Thioxanthen 7 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of molecules. scispace.comfz-juelich.de It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like 7H-Benzo[c]thioxanthen-7-one. DFT calculations are instrumental in understanding the ground and excited state properties, which are crucial for predicting chemical reactivity and photophysical behavior. scispace.commdpi.com
Ground State Electronic Structure
DFT calculations are employed to determine the ground-state electronic structure of this compound. These calculations provide information about the molecule's geometry, orbital energies, and electron density distribution. scispace.comaps.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com
Furthermore, DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. mdpi.comd-nb.info These descriptors help in identifying the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Excited State Calculations (e.g., Time-Dependent DFT)
To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is utilized. rsc.orgarxiv.orgresearchgate.net TD-DFT is a powerful tool for calculating the energies and properties of electronic excited states. rsc.orgarxiv.orgresearchgate.net These calculations are essential for understanding the molecule's absorption and emission spectra, as well as the nature of the electronic transitions involved. rsc.org For instance, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths of the transitions, which correlate with the intensity of the absorption bands.
The theory can also elucidate the character of the excited states, such as whether they involve localized excitations or intramolecular charge transfer (ICT). This information is vital for understanding the photophysical processes that occur after the molecule absorbs light.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, particularly in the context of its interactions with other molecules and biological systems.
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. academicjournals.orgchemisgroup.us Computational methods play a crucial role in SAR by building models that can predict the activity of new, unsynthesized compounds. researchgate.netmdpi.com For derivatives of this compound, molecular modeling can be used to explore how different substituents on the thioxanthene (B1196266) core affect its properties and, consequently, its biological efficacy. nih.gov By analyzing a series of related compounds, researchers can identify the key structural features responsible for a particular biological effect. academicjournals.orgchemisgroup.us These studies often involve the calculation of various molecular descriptors, such as steric, electronic, and lipophilic properties, and correlating them with observed biological activity. researchgate.net
Ligand-Target Interaction Analysis in Biological Systems
When investigating the potential of this compound or its derivatives as therapeutic agents, understanding their interactions with biological targets is paramount. nih.govresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. openaccessjournals.com This method helps to identify the key amino acid residues in the binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). openaccessjournals.com
Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-target complex over time and to observe any conformational changes that may occur upon binding. These simulations provide a more dynamic and realistic picture of the interaction compared to static docking poses.
Computational Analysis of Photophysical Processes
Computational methods are indispensable for unraveling the complex photophysical processes that this compound undergoes upon excitation. These processes determine the molecule's fluorescence properties and its efficiency as a photosensitizer.
Following light absorption, the molecule is promoted to an excited singlet state. From here, it can relax back to the ground state via several pathways, including fluorescence (emission of a photon) and non-radiative decay. Alternatively, it can undergo intersystem crossing (ISC) to a triplet state. The efficiency of these competing processes is governed by the molecule's electronic structure and the environment.
TD-DFT calculations can be used to estimate the rates of these processes. researchgate.net For instance, the energy difference between the lowest singlet and triplet excited states is a key factor in determining the ISC rate. A small energy gap generally favors ISC. The nature of the excited states, such as the involvement of charge transfer character, also significantly influences the photophysical pathways. researchgate.net Computational studies have shown that for some thioxanthene derivatives, the presence of push-pull substituents can lead to large Stokes shifts and interesting fluorescence properties. nih.gov
Charge-Transport Properties and Electronic Band Gap Tuning
Theoretical and computational studies have been instrumental in understanding the electronic characteristics of this compound and its derivatives, particularly concerning their potential applications in electronic materials. These investigations often focus on charge-transport properties and the ability to tune the electronic band gap through structural modifications.
Derivatives of thioxanthone, a core structural element of this compound, have been the subject of computational studies to explore their potential as corrosion inhibitors for metals like iron and copper. colab.ws Density Functional Theory (DFT) calculations have been employed to analyze the electron charge transfer between the molecules and metal surfaces. colab.ws Such studies indicate that thioxanthene derivatives are among the compounds that exhibit favorable electron transfer characteristics, suggesting their potential utility in materials protection. colab.ws
The electronic properties of thioxanthone derivatives can be significantly influenced by their molecular structure. For instance, creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures has been a successful strategy for developing thermally activated delayed fluorescence (TADF) emitters. acs.org In these systems, a thioxanthone unit can act as an electron acceptor. acs.org Theoretical calculations, alongside experimental data, have shown that modifying the thioxanthone core, such as by changing the valence state of the sulfur atom, can tune the intramolecular charge transfer effect and, consequently, the emission color of the material. acs.org This principle of structural modification to tune electronic properties is central to the design of new organic electronic materials.
Furthermore, computational methods are used to predict the photophysical properties of related benzanthrone (B145504) derivatives. researchgate.netresearchgate.net These studies often reveal a significant influence of solvent polarity on the intramolecular charge transfer (ICT) characteristics in the excited state. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations can be used to estimate ground and excited state dipole moments, as well as absorption and emission spectra, providing insights into how the electronic structure and properties are affected by the surrounding environment and structural changes. researchgate.net
Table 1: Computational Methods in the Study of Thioxanthone Derivatives
| Computational Method | Application | Reference |
| Density Functional Theory (DFT) | Investigating corrosion inhibition properties and electron charge transfer. | colab.ws |
| Time-Dependent DFT (TD-DFT) | Calculating photophysical properties, dipole moments, and spectra of related benzanthrone dyes. | researchgate.net |
| Theoretical Calculations | Illustrating structure-property relationships in TADF emitters based on thioxanthone. | acs.org |
Stereochemical and Conformational Analysis
The stereochemistry and conformational properties of this compound and its derivatives are crucial for understanding their chemical reactivity and interactions in various systems. The core structure of this compound is a tetracyclic system that is largely planar, but substitutions can introduce conformational complexities.
Computational studies on related sulfur-containing heterocyclic keto compounds have been performed to understand their structural and thermodynamic properties. nih.gov For the parent thioxanthen-9-one, a related but simpler structure, theoretical calculations have indicated that a fully planar conformation is not the most stable, with a slightly bent structure being lower in energy by a small margin (2.75 kcal mol⁻¹). unipa.it This suggests that the tricyclic thioxanthenone core has some inherent flexibility. The addition of the fused benzo[c] ring to form this compound increases the rigidity of the system, but the potential for non-planarity, especially in substituted derivatives, remains an area for computational investigation.
The synthesis of tetrahydrothioxanthenones, which are structurally related to this compound, provides a platform for studying stereochemical outcomes. doi.org In the organocatalytic asymmetric synthesis of these compounds, the formation of new stereocenters is a key aspect. doi.org The relative stereochemistry of intermediates in these reactions has been established using techniques like Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons and help to define the three-dimensional structure. doi.org These experimental findings can be supported and rationalized by proposed mechanistic pathways that consider the stereoselective attack of reagents. doi.org
The concept of dynamic stereochemistry is particularly relevant when considering chiral axes, which can lead to atropisomerism (conformational isomers that are stable enough to be isolated). unibo.it While this compound itself is not chiral, the introduction of bulky substituents at appropriate positions could potentially restrict rotation around single bonds, leading to stable atropisomers. The analysis of such dynamic stereochemical phenomena often involves a combination of experimental techniques like dynamic NMR (D-NMR) and theoretical modeling to determine rotational barriers and conformational preferences. unibo.it
Chemical Reactivity and Functional Derivatization of the 7h Benzo C Thioxanthen 7 One Core
Nucleophilic Reactions at the Carbonyl Center
The carbonyl group is a key site for nucleophilic attack in the 7H-Benzo[c]thioxanthen-7-one scaffold. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This allows for the addition of a wide array of nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org
The nature of the nucleophile determines the reversibility of the reaction. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydrides, result in irreversible additions. masterorganicchemistry.com Conversely, weaker, more stable nucleophiles can participate in reversible addition-elimination reactions. The reactivity of the carbonyl carbon can be further influenced by substituents on the aromatic rings, with electron-withdrawing groups enhancing its electrophilicity. libretexts.org
Oxidation Reactions of the Thioether Moiety to Sulfones
The thioether sulfur atom in the this compound core can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. beilstein-journals.orgrsc.org This transformation significantly alters the electronic properties and geometry of the molecule. The oxidation is typically achieved using various oxidizing agents. For instance, hydrogen peroxide is a common reagent for this purpose, and the reaction can be catalyzed by various metal complexes or proceed under metal-free conditions. beilstein-journals.orgorganic-chemistry.org
A chemo-selective photocatalytic method has been developed for the synthesis of sulfones from sulfides using this compound itself as a photocatalyst. rsc.org This process utilizes molecular oxygen as a sustainable oxidant. rsc.org The oxidation to the sulfone is generally observed in catalyzed reactions, while the partial oxidation to the sulfoxide can sometimes occur as a non-catalyzed solution reaction. rsc.org
Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones
| Starting Material | Oxidizing Agent/Catalyst | Product | Key Features |
| Thioether | Hydrogen Peroxide / Acetic Acid | Sulfoxide or Sulfone | Selective to sulfoxide with one equivalent of H2O2 at room temperature; sulfone formed with excess H2O2 and heat. beilstein-journals.org |
| (Hetero)aryl or alkyl sulfides | This compound (photocatalyst), O2 | Sulfone | Visible-light aerobic oxidation. rsc.org |
| Alkyl-aryl sulfides | Sc(OTf)3 / Hydrogen Peroxide | Sulfoxide | Catalytic monooxidation. organic-chemistry.org |
| Thioethers | Ti-containing zeolites / Hydrogen Peroxide | Sulfone | Dominant product in TS-1 catalyzed reactions for most substrates. rsc.org |
Introduction of Functional Groups for Ligand Design and Modulating Properties
The strategic introduction of functional groups onto the this compound core is crucial for its application in areas like ligand design for bioimaging. worktribe.com
Bromination Strategies (e.g., Wohl-Ziegler Bromination)
The Wohl-Ziegler reaction provides an effective method for the benzylic bromination of methyl-substituted this compound derivatives. thermofisher.comwikipedia.orgorganic-chemistry.org This free-radical substitution reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN. worktribe.comorganic-chemistry.org For example, 10-methyl-7H-benzo[c]thioxanthen-7-one can be converted to 10-bromomethyl-benzo[c]thioxanthone. worktribe.com This brominated intermediate serves as a versatile handle for further functionalization.
Table 2: Wohl-Ziegler Bromination of a this compound Derivative
| Substrate | Reagents | Product | Solvent |
| 10-methyl-7H-benzo[c]thioxanthen-7-one | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 10-bromomethyl-benzo[c]thioxanthone | Cyclohexane |
Attachment of Chelating Moieties (e.g., DO3A)
The functionalized this compound core can be conjugated to macrocyclic chelators, such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), to create luminescent probes. worktribe.com The brominated derivative, for instance, can be coupled with a DO3A-functionalized binding pocket. These complexes can then coordinate with lanthanide ions, and the benzothioxanthenone moiety acts as an antenna to sensitize the metal's luminescence. worktribe.comresearchgate.net
Regioselective Functionalization of the Aromatic System (e.g., Chlorosulfonation, Amidation)
While specific examples for this compound are not detailed in the provided search results, the principles of regioselective functionalization of polycyclic aromatic systems are well-established. Electrophilic aromatic substitution reactions, such as chlorosulfonation, would be directed by the existing substituents and the inherent electronic nature of the fused rings. The resulting sulfonyl chloride can then be converted to sulfonamides through amidation, introducing further diversity. Such modifications can be used to tune the solubility and electronic properties of the core structure. The regioselectivity of these reactions is crucial for controlling the final properties of the derivative. koreascience.krkoreascience.kr
Heterocyclic Annulation and Ring Expansion Reactions for Fused Systems
The this compound framework can serve as a building block for the synthesis of larger, more complex fused heterocyclic systems. Heterocyclic annulation involves the construction of a new heterocyclic ring onto the existing polycyclic structure. acs.org These reactions can proceed through various mechanisms, including electrophilic or nucleophilic cyclizations. acs.org
Ring expansion reactions offer another avenue to modify the core structure, for instance, by transforming a six-membered ring into a seven-membered ring. nih.gov Such strategies, often catalyzed by transition metals, can introduce novel structural motifs and properties. nih.govsioc-journal.cn While direct examples involving this compound are not explicitly provided, the general methodologies for ring expansion of N-heterocycles could potentially be adapted. nih.gov The synthesis of larger polycyclic heteroaromatic compounds is an active area of research, with applications in materials science and electronics. acs.org
Advanced Research Applications and Methodological Development
Photoredox Catalysis and Photoinitiator Design
The thioxanthone core, exemplified by 7H-Benzo[c]thioxanthen-7-one, is renowned for its ability to absorb light and transition into a long-lived excited triplet state. This characteristic is fundamental to its application in photoredox catalysis and as a photoinitiator, where it can mediate a variety of chemical transformations upon irradiation with visible light.
Application as Triplet Photosensitizers in Organic Transformations
This compound functions effectively as a triplet photosensitizer, a molecule that can absorb light and transfer the absorbed energy to another molecule, thereby inducing a chemical reaction. Upon photoexcitation, it undergoes intersystem crossing to form a reactive triplet state. This excited state can then act as a potent oxidant or reductant, or transfer its energy to other substrates.
This property has been harnessed in the chemo-selective oxidation of sulfides. nih.gov In such reactions, this compound serves as a metal-free photocatalyst that, when irradiated, selectively promotes the conversion of sulfides to either sulfoxides or sulfones. nih.gov The reaction pathway is understood to involve triplet energy photosensitization. nih.gov Furthermore, its role as a catalyst has been demonstrated in cascade reactions, such as the denitrogenative annulation involving 1,2,3-triazines, which proceeds through a triplet nitrene transformation. semanticscholar.org This highlights the compound's ability to facilitate complex organic reactions under mild, light-induced conditions.
Role in Visible Light-Induced Oxidative Hydroxylation of Boronic Acids
A significant application of this compound is as a metal-free organocatalyst for the aerobic oxidative hydroxylation of boronic acids. mdpi.comresearchgate.net This process, which converts aryl and vinyl boronic acids into valuable phenols and alcohols, is of great importance in organic synthesis. The reaction is typically conducted under visible light, often from a purple LED, and utilizes oxygen from the air as a green and abundant oxidant. mdpi.com
The catalytic system is notable for its efficiency and environmentally friendly features, employing a green solvent like dimethyl carbonate (DMC). mdpi.com Researchers have demonstrated that with as little as 1 mol% of the catalyst, a wide range of boronic acid substrates can be converted to their corresponding phenols in excellent yields. The proposed mechanism involves the photo-excited catalyst activating molecular oxygen to generate a superoxide (B77818) radical anion, which is the key intermediate responsible for the hydroxylation. A scale-up of this reaction was achieved with just 0.1 mol% of the catalyst, yielding the product in high purity without the need for column chromatography. mdpi.com
| Substrate (Boronic Acid) | Product (Phenol) | Yield (%) |
|---|---|---|
| 4-Fluorophenylboronic acid | 4-Fluorophenol | 91 |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenol | 98 |
| 3-Methoxyphenylboronic acid | 3-Methoxyphenol | 95 |
| 2-Methoxyphenylboronic acid | 2-Methoxyphenol | 93 |
| p-Tolylboronic acid | p-Cresol | 98 |
| m-Tolylboronic acid | m-Cresol | 96 |
| Phenylboronic acid | Phenol | 92 |
Data sourced from a study on the visible light-induced oxidative hydroxylation of boronic acids.
Photoinitiators for Two-Photon Induced Polymerization
The thioxanthone molecular structure is a cornerstone in the design of advanced photoinitiators, particularly for two-photon induced polymerization, a high-resolution 3D printing technique. While isopropyl thioxanthone (ITX) is a commonly used photoinitiator, there is a significant research effort to develop new derivatives with superior properties to enable high-throughput nanomanufacturing. These initiators typically function via a Norrish Type II mechanism, where the excited thioxanthone molecule abstracts a hydrogen atom to generate initiating radicals.
Derivatives built upon the thioxanthone core, such as 2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT), have demonstrated a fivefold improvement in the writing threshold over the standard ITX molecule. This enhancement is critical for reducing the laser power required for polymerization, paving the way for more efficient and faster 3D nanoprinting processes. The design strategy focuses on modifying the thioxanthone scaffold to improve its two-photon absorption cross-section, which is a key parameter for efficient initiation.
Development of Optoelectronic Materials
The electron-accepting nature of the thioxanthone ketone group, combined with its rigid, planar structure, makes this compound and its derivatives promising candidates for use in high-performance optoelectronic devices.
Emitters in Organic Light-Emitting Diodes (OLEDs)
Thioxanthone derivatives have been successfully developed as emitters for highly efficient OLEDs, particularly those based on the principle of thermally activated delayed fluorescence (TADF). In the design of TADF emitters, a thioxanthone unit often serves as the electron acceptor, which is chemically linked to an electron-donating moiety to form a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure. This molecular architecture facilitates the separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to a small energy gap between the singlet and triplet excited states, which is crucial for TADF.
By strategically modifying the thioxanthone core—for instance, by changing the valence state of the sulfur atom to create a 9H-thioxanthen-9-one-S,S-dioxide (SOXO) acceptor—researchers can tune the intramolecular charge transfer effect. This tuning allows for precise control over the emission color, spanning from blue to yellow. An OLED device using a D-A emitter composed of a carbazole (B46965) donor and a SOXO acceptor achieved a high maximum external quantum efficiency (EQE) of 13.6% with green light emission. These findings establish the thioxanthone scaffold as a valuable building block for next-generation OLED displays.
| Emitter Structure | Maximum EQE (%) | Emission Color | CIE Coordinates (x, y) |
|---|---|---|---|
| Cz-TXO (D-A) | 11.2 | Blue | (0.16, 0.28) |
| Cz-SOXO (D-A) | 13.6 | Green | (0.37, 0.57) |
| DCz-TXO (D-A-D) | 6.5 | Sky-Blue | (0.20, 0.40) |
| DCz-SOXO (D-A-D) | 3.2 | Yellow | (0.46, 0.52) |
Data adapted from a study on thioxanthone derivatives as TADF emitters. Cz = Carbazole, TXO = Thioxanthone, SOXO = Thioxanthen-9-one-S,S-dioxide, DCz = Dicarbazole.
Mechanochromic Luminescent Materials
Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or shearing. This property is highly sought after for applications in sensors, security inks, and data storage. The development of such materials often relies on designing molecules whose packing and intermolecular interactions in the solid state can be altered by force, leading to a change in their emission properties.
Recent studies have shown that thioxanthone-based molecules can exhibit multi-stimuli responsive properties, including mechanochromic luminescence (MCL). For example, a molecule named TXENE, composed of two thioxanthene (B1196266) chromophores linked by a diene, was found to have distinct crystalline polymorphs with different colors. Applying mechanical force to these crystals can induce a transformation between conformational states, leading to a visible change in luminescence. In other systems, Y-shaped donor-acceptor molecules using a thioxanthone core have been shown to exhibit high-contrast mechano-responsive luminescence, sometimes coupled with TADF properties. This behavior is typically driven by a transition from a crystalline to an amorphous state upon grinding, which alters the molecular conformation and intermolecular interactions, thereby changing the pathway for radiative decay. researchgate.net
Investigation of Biological Interactions and Molecular Probes
The this compound framework serves as a "privileged structure" in medicinal chemistry, particularly for designing molecules that interact with biological systems. Its derivatives are explored for their potential to act as receptor ligands, multi-target agents for complex diseases, and components of advanced bioimaging probes. scispace.comnih.gov
The development of selective ligands for neurotransmitter receptors is crucial for studying their function and for creating new therapeutics for psychiatric and neurological disorders. mdpi.com The serotonin (B10506) (5-HT) and dopamine (B1211576) receptor families are major targets in drug discovery. nih.govnih.gov The rigid, polycyclic structure of this compound makes it an attractive scaffold for designing ligands intended to fit into the specific binding pockets of these receptors.
While many existing ligands are non-selective, binding to multiple receptor subtypes (e.g., 5-HT1A, 5-HT2A, D2), the goal is to achieve high selectivity to minimize off-target effects. nih.govacnp.org The thioxanthone core can be chemically modified with various functional groups to modulate its binding affinity and selectivity for specific receptors like the 5-HT7 receptor, which is implicated in mood disorders. nih.gov The design strategy involves creating derivatives that can form specific interactions with amino acid residues within the receptor's transmembrane domains.
Complex neurodegenerative conditions like Alzheimer's disease (AD) involve multiple pathological pathways, including the aggregation of amyloid-beta (Aβ) and tau proteins, cholinergic deficits, and oxidative stress. vietnamjournal.runih.gov The traditional "one-target, one-molecule" approach has proven insufficient, leading to the development of multitarget-directed ligands (MTDLs). vietnamjournal.rumdpi.com MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering a more holistic therapeutic strategy. nih.gov
The this compound scaffold is a candidate for incorporation into MTDL design. nih.gov By combining the thioxanthone core with other pharmacophores, researchers can create hybrid compounds aimed at concurrently inhibiting key enzymes like cholinesterases and monoamine oxidase (MAO), while also preventing protein aggregation. frontiersin.orgresearchgate.net For example, a single compound might integrate a moiety for cholinesterase inhibition with another for MAO-B inhibition, potentially offering both symptomatic relief and disease-modifying effects. frontiersin.org
Lanthanide-based probes are highly valued in bioimaging due to their unique luminescent properties, such as long-lived emission and sharp, line-like emission bands, which allow for time-gated detection to eliminate background autofluorescence. scispace.comresearchgate.net However, lanthanide ions themselves have very low absorption cross-sections. To overcome this, they are complexed with an organic chromophore, or "antenna," which absorbs light efficiently and transfers the energy to the lanthanide ion, causing it to luminesce. scispace.com
The π-expanded thioxanthone structure of this compound makes it an excellent candidate for an antenna chromophore. scispace.com Its high triplet state energy is suitable for sensitizing the emission of lanthanides like europium and terbium. scispace.comresearchgate.net For bioimaging applications, it is desirable to have probes that can be excited at longer wavelengths (e.g., >400 nm) to minimize cellular damage and autofluorescence. researchgate.netthno.org The thioxanthone core can be chemically tuned to optimize its photophysical properties for efficient energy transfer and to shift its absorption maximum into the visible range, making it a key component in the development of next-generation lanthanide probes. scispace.com
The inhibition of specific enzymes is a cornerstone of treatment for many diseases. The this compound scaffold and its derivatives are investigated for their inhibitory activity against several key enzymes.
Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primary targets in AD therapy, as their inhibition increases levels of the neurotransmitter acetylcholine. frontiersin.orgmdpi.com MTDLs based on scaffolds similar to thioxanthone have been developed that show potent inhibition of both enzymes. For instance, certain benzothiazole-based MTDLs inhibit AChE and BuChE with IC₅₀ values in the low micromolar range. nih.gov Naphthoquinone derivatives have also demonstrated AChE inhibition with IC₅₀ values around 9.2 µM. researchgate.net
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters and are targets for depression and Parkinson's disease. mdpi.com Inhibition of MAO-B is also a strategy in AD treatment. MTDLs have been designed to inhibit both cholinesterases and MAO enzymes. nih.govfrontiersin.org A promising naphthoquinone-based MTDL showed remarkable inhibitory activity against MAO-B with an IC₅₀ value of 7.7 nM. researchgate.net
Trypanothione Reductase (TR): This enzyme is unique to trypanosomatid parasites (which cause diseases like Chagas disease and leishmaniasis) and is essential for their survival, making it an attractive drug target. nih.gov Structurally related tricyclic compounds, such as phenothiazines and acridines, have been designed as selective inhibitors of TR. nih.govnih.gov These inhibitors are often competitive with the enzyme's substrate and show inhibitory constants (Ki) in the micromolar range, demonstrating the potential of this class of compounds as leads for new antiparasitic drugs. nih.govnih.gov
The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are pathological hallmarks of Alzheimer's disease. nih.govelifesciences.org Preventing or reversing this aggregation is a major therapeutic goal. mdpi.com
Molecules based on polycyclic aromatic scaffolds are being investigated for their ability to interfere with the aggregation process. Research has shown that certain MTDLs can potently inhibit the aggregation of both Aβ and tau protein fragments. researchgate.net For example, a specific naphthoquinone derivative was found to inhibit Aβ₄₀ aggregation with an IC₅₀ value of 3.2 µM and also inhibit the aggregation of the PHF6 tau fragment by 91% at a 10 µM concentration. researchgate.net Atomic force microscopy has visually confirmed that such compounds can disrupt the formation of fibrillar Aβ₄₂ aggregates. researchgate.net This demonstrates the potential of compounds with cores like this compound to be developed into disease-modifying agents for AD.
Studies on Enzyme Inhibition (e.g., Cholinesterases, Monoamine Oxidase, Trypanothione Reductase)
Sensor Development Based on this compound Frameworks
The unique photophysical properties of polycyclic aromatic compounds have long positioned them as promising candidates for the development of chemical sensors. However, dedicated research into the application of this compound in sensor development, particularly for optical pH sensing, is an area that remains largely unexplored in publicly available scientific literature. While related structures have shown promise, direct evidence for the use of this compound is limited.
Design and Synthesis of Optical pH Sensors
A comprehensive search of scientific databases does not yield specific examples of optical pH sensors designed or synthesized using the this compound framework. While the thioxanthene core is known for its photophysical properties, its application in pH sensing appears to be an area with potential for future investigation rather than a field with established research findings.
It is noteworthy that a related compound, carboxy SNARF-1, which features a spiro[7H-benzo[c]xanthene-7,1'(3H)-isobenzofuran]-3'-one structure, is a known fluorescent pH-sensitive probe. nih.gov The fluorescence of carboxy SNARF-1 is sensitive to pH changes in its environment. nih.gov However, this compound is structurally distinct from this compound.
Research has been conducted on modulating the triplet state of thioxanthone chromophores, including benzo[c]thioxanthen-7-one, for their potential application as sensitizers for lanthanide-based luminescent probes in bioimaging. worktribe.com This work focuses on engineering the photophysical properties of the thioxanthone core for sensitization, but does not extend to the development of pH sensors. worktribe.com
Novel Synthetic Methodologies Inspired by the this compound Structure
The rigid, planar, and electron-rich structure of this compound and its derivatives has not only made them targets for synthesis but has also led to their use in developing new catalytic methods. Furthermore, the broader class of thioxanthenes has been the subject of innovative synthetic strategies.
One of the notable applications of this compound is its use as a metal-free photocatalyst. soton.ac.uk Researchers have successfully employed this compound to catalyze the visible light-induced aerobic oxidative hydroxylation of boronic acids. soton.ac.uk This method presents a green chemistry approach, utilizing a readily available organic molecule as the catalyst in place of traditional metal-based catalysts. soton.ac.uk The reaction proceeds efficiently under mild conditions, showcasing the potential of the this compound framework in photocatalysis. soton.ac.uk
| Catalyst | Substrate | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | Phenol | 99 (NMR Yield) | soton.ac.uk |
| This compound | 4-Methylphenylboronic acid | 4-Methylphenol | 98 (NMR Yield) | soton.ac.uk |
| This compound | 4-Methoxyphenylboronic acid | 4-Methoxyphenol | 99 (NMR Yield) | soton.ac.uk |
| This compound | Cyclohexylboronic acid | Cyclohexanol | 81 (NMR Yield) | soton.ac.uk |
The development of novel synthetic routes to the thioxanthene core itself is an active area of research, driven by the interesting properties of this class of compounds. While not directly "inspired by" this compound, these new methodologies provide access to a wide range of functionalized thioxanthenes.
One innovative approach involves the double aryne insertion into a carbon-sulfur double bond of thioureas. nih.govacs.org This method allows for the facile preparation of highly functionalized thioxanthones from readily available starting materials. nih.govacs.org Another modern technique is the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones to synthesize 9H-thioxanthen-9-one 10,10-dioxides, which are precursors to sulfone-fluoresceins. nih.gov
| Synthetic Method | Precursors | Product Class | Key Features | Reference |
| Double Aryne Insertion | o-Silylaryl triflates and thioureas | Thioxanthones | Facile preparation of highly functionalized thioxanthones. | nih.govacs.org |
| Pd-Catalyzed Sulfonylative Homocoupling | Substituted benzophenones | 9H-Thioxanthen-9-one 10,10-dioxides | Straightforward route to sulfone-fluoresceins. | nih.gov |
| Intramolecular Friedel–Crafts Reaction | Aromatic substituted alcohol compounds | 9-Aryl/Alkyl thioxanthenes | Utilizes an organocatalyst for cyclization. | acs.org |
These advancements in synthetic methodology, while not all directly stemming from the structure of this compound, contribute significantly to the accessibility and diversification of the broader thioxanthene family, enabling further exploration of their properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
